
1-(Cyclohex-1-en-1-yl)-3-methylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohex-1-en-1-yl)-3-methylcyclobutane-1-carboxylic acid is an organic compound with a unique structure that combines a cyclohexene ring with a cyclobutane ring
Preparation Methods
The synthesis of 1-(Cyclohex-1-en-1-yl)-3-methylcyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with a suitable cyclobutane derivative under specific conditions. The reaction typically requires a catalyst and may involve steps such as hydrogenation or halogenation to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Cyclohex-1-en-1-yl)-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of halogenated derivatives or other substituted products.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Cyclohex-1-en-1-yl)-3-methylcyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biological molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs or treatments.
Industry: The compound can be used in the production of various materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which 1-(Cyclohex-1-en-1-yl)-3-methylcyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to changes in cellular signaling or metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Cyclohex-1-en-1-yl)-3-methylcyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)-3-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H18O2/c1-9-7-12(8-9,11(13)14)10-5-3-2-4-6-10/h5,9H,2-4,6-8H2,1H3,(H,13,14) |
InChI Key |
MZMIVTQBFJUXRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C2=CCCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13322371.png)
![Ethyl 2-(3-{[(2,4-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate](/img/structure/B13322374.png)
![[(2-Fluorophenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13322376.png)
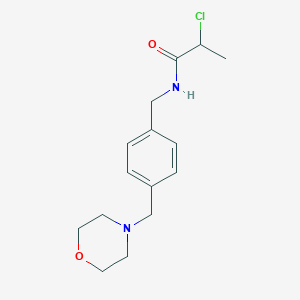
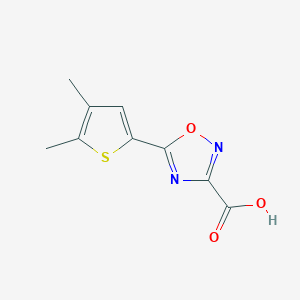
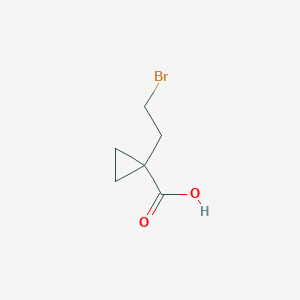
![(7-Iodo-2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)methanol](/img/structure/B13322410.png)
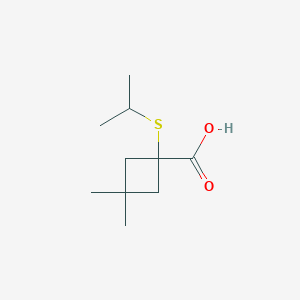
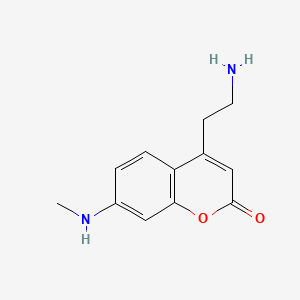

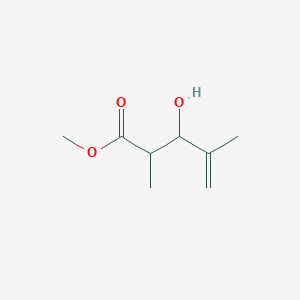
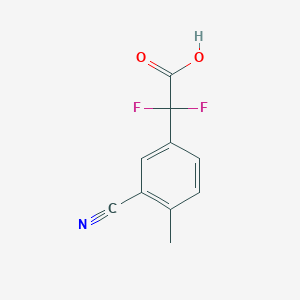

![4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine](/img/structure/B13322429.png)
